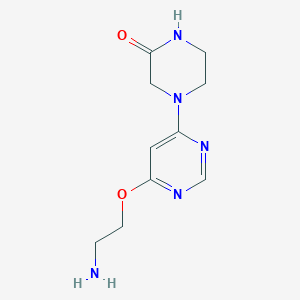

4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-[6-(2-aminoethoxy)pyrimidin-4-yl]piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c11-1-4-17-10-5-8(13-7-14-10)15-3-2-12-9(16)6-15/h5,7H,1-4,6,11H2,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJKHPAASFOFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC(=NC=N2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target various proteins and enzymes, affecting their function and leading to changes at the cellular level .

Mode of Action

It is likely that the compound interacts with its targets by binding to them, thereby altering their function and leading to changes at the cellular level .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as changes in cell signaling, metabolism, and other cellular processes .

Result of Action

Similar compounds have been known to exhibit substantial antiviral activity .

Biological Activity

4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one, commonly referred to as 4-AEP, is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article explores the biological activity of 4-AEP, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

4-AEP consists of a piperazinone ring linked to a pyrimidine structure with an aminoethoxy substituent. Its chemical formula is CHNO, and it exhibits characteristics typical of compounds designed for biological activity.

Research indicates that 4-AEP may interact with specific cellular pathways, particularly those involved in neuroprotection and anticonvulsant activity. Although detailed mechanisms remain under investigation, preliminary studies suggest that 4-AEP influences the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which plays a crucial role in cell survival and apoptosis regulation .

Anticonvulsant Effects

One of the most notable biological activities of 4-AEP is its anticonvulsant effect observed in animal models. Studies have shown that 4-AEP significantly reduces seizure frequency and duration, suggesting its potential as a therapeutic agent for epilepsy.

Antitumor Activity

In addition to its anticonvulsant properties, 4-AEP has demonstrated antitumor activity against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression. The compound's efficacy was assessed in vitro using several cancer cell lines, revealing a dose-dependent inhibition of cell proliferation .

Antibacterial and Antifungal Properties

Preliminary evaluations have also suggested that 4-AEP possesses antibacterial and antifungal properties. Compounds structurally related to 4-AEP have been synthesized and tested for their ability to inhibit bacterial growth and fungal infections, indicating a broader spectrum of biological activity .

Study on Anticonvulsant Activity

In a controlled study involving rodents, 4-AEP was administered at varying doses to assess its anticonvulsant efficacy. Results indicated a significant reduction in seizure activity compared to control groups treated with saline. The study highlighted the compound's potential for further development as an antiepileptic drug.

Antitumor Efficacy Assessment

A series of experiments were conducted to evaluate the cytotoxic effects of 4-AEP on different cancer cell lines, including breast and lung cancer cells. The results showed that 4-AEP significantly inhibited cell viability at concentrations above 10 μM, with IC50 values indicating potent activity against these malignancies .

Data Tables

Scientific Research Applications

Potential Therapeutic Applications

Research indicates that 4-AEP may influence cellular pathways associated with several diseases. Although specific mechanisms of action have not been fully elucidated, preliminary studies suggest that 4-AEP could interact with target proteins or enzymes relevant to therapeutic interventions. Its potential applications include:

- Cancer Treatment : Investigations into similar compounds highlight the potential of 4-AEP in targeting cancerous cells through modulation of cellular pathways.

- Neurological Disorders : Given its structural similarities to known neuroactive compounds, 4-AEP may have implications in treating neurological conditions.

- Infectious Diseases : The compound's interaction with biological macromolecules could be explored for antiviral or antibacterial properties.

Synthesis of 4-AEP

The synthesis of 4-AEP typically involves multi-step organic reactions that incorporate necessary functional groups into the piperazine and pyrimidine frameworks. Common methods include:

- Formation of the Piperazine Ring : Initial reactions focus on creating the piperazine core.

- Pyrimidine Ring Construction : Subsequent steps involve synthesizing the pyrimidine component and linking it to the piperazine structure.

- Functional Group Modifications : Final steps include introducing the aminoethoxy side chain for enhanced biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution due to electron-withdrawing effects of nitrogen atoms. Key examples include:

Halogen Displacement

-

Reaction with sodium azide under SNAr conditions produces azido intermediates (e.g., conversion to compounds 24–26 in Scheme 1 of ).

-

Subsequent hydrogenation reduces azides to amines (e.g., 27–29 ) using catalysts like Pd/C or Raney Ni .

Pyrimidine-Piperazine Coupling

-

2-Chloropyrimidine derivatives react with piperazine nucleophiles in acetone with K₂CO₃ as a base (Scheme 1 in ).

-

Example: Synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl derivatives (2a-n ) yields 20–39% .

Amide Coupling and Acylation

The aminoethoxy group participates in amide bond formation:

Linker Modifications

-

Piperazine nitrogen reacts with dithiocarbamate salts to form 2-oxoethyl dithiocarbamates (2a-n ) under basic conditions .

Hydrogenation and Reduction

-

Azide to Amine : Sodium azide intermediates (24–26 ) undergo catalytic hydrogenation (H₂/Pd-C) to yield primary amines (27–29 ) .

-

Borane Reduction : Primary amides (e.g., 47 ) are reduced to aminomethylpiperidines (50 ) using BH₃-THF .

Enzymatic and Biological Interactions

The compound modulates kinase activity through competitive ATP binding:

PKB/Akt Inhibition

-

Derivatives like 21 inhibit PKBβ with IC₅₀ = 3–5 nM and >150-fold selectivity over PKA .

-

Binding involves interactions with hinge regions (pyrimidine) and hydrophobic pockets (piperazine) .

Cytochrome P450 Interactions

Table 1: Reaction Conditions for Key Transformations

Table 2: Biological Activity of Selected Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity (vs PKA) | Oral Bioavailability (%) |

|---|---|---|---|---|

| 21 | PKBβ | 3.2 | >150-fold | 58 |

| 2j | MAO-A | 0.66 μM | N/A | N/A |

Synthetic Routes

-

Step 1 : SNAr reaction of 2-chloropyrimidine with Boc-piperazine .

-

Step 2 : Deprotection with HCl yields 1-(2-pyrimidine)piperazine hydrochloride .

-

Step 3 : Functionalization via aminoethoxy side chain acylation or alkylation .

Stability and Degradation

Comparison with Similar Compounds

Structural Analogs in the Evidence

The evidence includes several pyrimidine-piperazine hybrids, though none match the exact structure of the target compound. Key analogs are compared below:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Structural and Functional Differences

Core Heterocycle: The target compound uses a pyrimidine core, while analogs like Compound 21w (isoxazolo-pyrimidine) and thienopyrimidine derivatives incorporate fused rings, which may alter electronic properties and binding affinity.

Piperazine Modifications :

- The lactam (piperazin-2-one) in the target compound contrasts with saturated piperazines (e.g., 4-ethylpiperazine in ). The lactam introduces hydrogen-bonding capability but reduces basicity.

- Sulfonyl-piperazine derivatives (e.g., ) show improved metabolic stability due to electron-withdrawing effects.

Linker Groups: The 2-aminoethoxy linker in the target compound is unique among the analogs. Similar linkers (e.g., piperazinylmethyl in ) are associated with enhanced conformational flexibility and solubility.

Hypothetical Pharmacological Implications

- Solubility: The aminoethoxy group may improve water solubility compared to hydrophobic substituents like trifluoromethyl (in ) or ethyl (in ).

- Receptor Binding : The piperazin-2-one lactam could engage in hydrogen bonding with targets (e.g., TLRs or kinases), similar to morpholine in .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(6-(2-aminoethoxy)pyrimidin-4-yl)piperazin-2-one, and how can reaction yields be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, a pyrimidinyl intermediate (e.g., 6-chloropyrimidine derivative) reacts with 2-oxopiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimizing the molar ratio (e.g., 1:3 substrate:piperazine) and solvent choice (e.g., NMP for improved solubility) can enhance yields up to 75%. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ESI-MS : Validates molecular weight (e.g., observed m/z 452 [M+H]⁺ vs. theoretical 451.5 g/mol).

- ¹H NMR : Key signals include piperazine protons (δ 3.2–4.1 ppm) and pyrimidine aromatic protons (δ 8.1–8.5 ppm).

- X-ray crystallography (SHELX) : Resolves stereochemistry and hydrogen-bonding networks, particularly for polymorph identification .

Q. What preliminary biological screening approaches are recommended to assess its activity?

Answer:

- In vitro assays : Test TLR7 agonism (e.g., NF-κB reporter assays) due to structural similarity to known pyrimidine-based agonists.

- Receptor binding : Radioligand displacement assays (e.g., P2Y12 receptor binding using ³H-labeled antagonists).

- Cellular toxicity : MTT assays in HEK293 or primary cells to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target affinity and selectivity?

Answer:

- Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance metabolic stability.

- Piperazine substitutions : Methyl or ethyl groups on the piperazine ring improve receptor binding (e.g., TLR7 agonists with 4-methylpiperazine show 10-fold higher potency).

- Aminoethoxy chain : Replace with bulkier substituents (e.g., cyclopropyl) to reduce off-target interactions .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS) and protein binding (equilibrium dialysis) to identify bioavailability issues.

- Prodrug strategies : Esterify the aminoethoxy group to enhance membrane permeability.

- Imaging validation : Use PET tracers (e.g., ¹⁸F-labeled analogs) to confirm target engagement in animal models .

Q. What crystallographic challenges arise during refinement, and how are they resolved?

Answer:

Q. How can computational modeling predict metabolic pathways and toxicity?

Answer:

- Docking simulations (AutoDock Vina) : Identify CYP450 oxidation sites (e.g., piperazine ring).

- QSAR models : Train datasets on pyrimidine derivatives to predict hepatotoxicity (e.g., structural alerts for glutathione depletion).

- MD simulations : Assess binding stability to off-targets like hERG channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.